1-(2-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(2-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of Fluorophenyl Group: The 2-fluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Coupling with Propoxyphenyl Group: The 3-propoxyphenyl group is coupled to the thiadiazole ring via a condensation reaction with an appropriate aldehyde or ketone.
Formation of Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(2-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Application in the development of advanced materials with unique electronic or optical properties.
Biological Research: Use as a probe or ligand in studying biological processes and interactions.
Industrial Chemistry: Potential use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a methoxy group instead of a propoxy group.
1-(2-Fluorophenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with an ethoxy group instead of a propoxy group.
1-(2-Fluorophenyl)-3-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
1-(2-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the propoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness can make it a valuable compound for specific applications where the propoxy group plays a critical role.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-2-10-25-13-7-5-6-12(11-13)16-22-23-18(26-16)21-17(24)20-15-9-4-3-8-14(15)19/h3-9,11H,2,10H2,1H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTWMPVERKKQSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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